2-[4-(2-{[1,1'-biphenyl]-4-yl}acetamido)phenyl]-N-cyclopropylacetamide
Description
2-[4-(2-{[1,1'-Biphenyl]-4-yl}acetamido)phenyl]-N-cyclopropylacetamide (hereafter referred to as the target compound) is a synthetic organic molecule featuring a biphenyl core linked via an acetamide group to a phenyl ring substituted with a cyclopropyl moiety. The biphenyl group may facilitate π-π stacking interactions with biological targets, while the cyclopropyl substituent could enhance metabolic stability—a common strategy in drug design .
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[[2-(4-phenylphenyl)acetyl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-24(16-18-6-10-21(11-7-18)20-4-2-1-3-5-20)26-22-12-8-19(9-13-22)17-25(29)27-23-14-15-23/h1-13,23H,14-17H2,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGICVZZKWBSFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds have been found to interact with multiple receptors, suggesting that this compound may also have multiple targets.
Mode of Action
Similar compounds have been found to interact with their targets via non-covalent interactions. This could involve hydrogen bonding, van der Waals forces, and other types of interactions that can alter the activity of the target proteins.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It’s known that similar compounds obey all five rules with good bioavailability. This suggests that the compound could be well absorbed and distributed throughout the body, metabolized efficiently, and excreted appropriately, which could impact its bioavailability.
Result of Action
Similar compounds have shown significant cytotoxic effects, suggesting that this compound could potentially have similar effects.
Action Environment
It’s known that similar compounds are sensitive to air and moisture, suggesting that the compound’s action, efficacy, and stability could potentially be influenced by these environmental factors.
Biological Activity
The compound 2-[4-(2-{[1,1'-biphenyl]-4-yl}acetamido)phenyl]-N-cyclopropylacetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure comprises biphenyl and cyclopropyl moieties, which contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.44 g/mol. The presence of functional groups such as amides and aromatic rings enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Receptor Modulation : It can act on specific receptors that mediate cellular responses, potentially influencing processes such as apoptosis and cell proliferation.
Therapeutic Applications
- Cancer Therapy : Preliminary studies indicate that this compound exhibits cytotoxic effects against cancer cell lines. For example, it has been tested against FaDu hypopharyngeal tumor cells, demonstrating enhanced apoptosis induction compared to standard treatments like bleomycin .
- Neurodegenerative Diseases : The compound shows promise in treating conditions such as Alzheimer's disease by inhibiting cholinesterase enzymes, thereby increasing acetylcholine levels in the brain. This could improve cognitive functions and mitigate symptoms associated with neurodegeneration .
- Anti-inflammatory Effects : The structural features of the compound suggest potential anti-inflammatory properties, possibly through modulation of cytokine production such as interleukin-10 (IL-10), which plays a critical role in inflammation regulation .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Structural Features
The target compound’s structure includes:
- Acetamide linker : Provides hydrogen-bonding capacity and structural flexibility.
- Cyclopropyl substituent : Enhances rigidity and metabolic resistance compared to linear alkyl chains.
Comparison Table
Functional Group Impact on Properties
Cyclopropyl vs. Boronic Acid (Target vs. )
Sulfamoyl vs. Piperazine ( vs. )
Biphenyl vs. Isopropylphenoxy (Target vs. )
- Biphenyl : Favors hydrophobic interactions in protein binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
